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Uroporphyrin I octamethyl ester

Cat. No.: B157213
CAS No.: 10170-03-3
M. Wt: 943 g/mol
InChI Key: KBKZLUAVUDHBNV-UHFFFAOYSA-N
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Description

Historical Perspectives in Porphyrin Chemistry Research

The scientific journey into porphyrin chemistry began in the 19th century. The term "porphyrin" itself, derived from the Greek word for purple (porphyra), was first used around 1841. porphyriafoundation.org Early research focused on pigments derived from blood. In 1844, Gerardus Johannes Mulder determined the chemical composition of an iron-free, purplish substance he named "hematin". porphyriafoundation.org A pivotal moment came in 1929 with the first synthesis of a porphyrin by Hans Fischer, a feat that contributed to his Nobel Prize. numberanalytics.com

The link between porphyrins and disease also has a long history. The first clinical description of an acute hepatic porphyria was published by B.J. Stokvis in 1889 after observing a patient who had taken the hypnotic drug sulphonal. porphyriafoundation.org This marked the beginning of understanding drug-induced porphyrias, a field that expanded with the introduction of barbiturates in the early 20th century. scispace.comporphyriafoundation.org The mid-20th century saw profound advances in understanding the biosynthesis of these molecules and the classification of porphyrias based on porphyrin content in the liver and bone marrow by researchers like R. Schmid, Samuel Schwartz, and Cecil. J. Watson in 1954. porphyriafoundation.org These historical milestones laid the groundwork for the sophisticated synthetic and analytical methodologies used today.

Uroporphyrin Isomerism: Significance of Uroporphyrin I and Uroporphyrin III in Biosynthesis Research

In the intricate pathway of heme biosynthesis, two uroporphyrinogen isomers, type I and type III, play starkly different roles. Uroporphyrinogen III is the essential and physiologically active intermediate for the synthesis of all biological porphyrins, including heme. wikipedia.orgnih.gov Its formation is a critical, enzyme-catalyzed step. The linear tetrapyrrole precursor, hydroxymethylbilane (B3061235), is cyclized by the enzyme uroporphyrinogen-III cosynthase to form uroporphyrinogen III. nih.govutah.edu

In contrast, uroporphyrinogen I is a non-functional byproduct with no known useful role in the human body. nih.gov It is formed through a spontaneous, non-enzymatic cyclization of hydroxymethylbilane, a process that occurs when uroporphyrinogen-III cosynthase activity is deficient. wikipedia.orgnih.gov The fundamental difference between the two isomers lies in the arrangement of their peripheral side chains—four acetic acid ("A") and four propionic acid ("P") groups. In the type I isomer, these groups are arranged in a perfectly alternating sequence (AP-AP-AP-AP). wikipedia.org In the biologically crucial type III isomer, the sequence in the fourth pyrrole (B145914) ring is inverted, resulting in an AP-AP-AP-PA arrangement. wikipedia.orgutah.edu The accumulation of the metabolically useless uroporphyrin I (the oxidized form of uroporphyrinogen I) is a hallmark of the genetic disorder congenital erythropoietic porphyria. wikipedia.orgtaylorandfrancis.com

Role of Porphyrin Esters in Analytical and Synthetic Methodologies

Porphyrin esters are vital tools in the laboratory for both analysis and synthesis. The carboxylic acid side chains present on many biologically relevant porphyrins, such as uroporphyrin, make them highly polar and soluble only in aqueous solutions at very high or low pH. frontierspecialtychemicals.com This limited solubility in common organic solvents presents significant challenges for purification, characterization, and synthetic manipulation.

Esterification, the conversion of these carboxylic acid groups into esters (e.g., methyl or ethyl esters), is a common and effective strategy to overcome this issue. The resulting porphyrin esters, such as Uroporphyrin I octamethyl ester, are significantly more soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758). musechem.com This enhanced solubility facilitates their handling and purification using standard chromatographic techniques. nih.gov Consequently, porphyrin esters are widely used as reference standards in the development of diagnostic assays for porphyrias and as key intermediates in the chemical synthesis of more complex porphyrin-based structures. musechem.comnih.gov

This compound: A Key Research Compound

This compound is a synthetic derivative of the naturally occurring Uroporphyrin I. musechem.com By converting the eight carboxylic acid groups of Uroporphyrin I to methyl esters, this compound becomes readily soluble in organic solvents, making it an invaluable tool for researchers. musechem.com It is frequently employed in laboratory settings to study porphyrin metabolism and the pathophysiology of related disorders. musechem.com Its primary use is as a standard reference material for analytical methods and as a starting material or model compound in the development of new diagnostic and therapeutic approaches for porphyrin-related diseases. musechem.com

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄₈H₅₄N₄O₁₆ chemicalbook.com
Molecular Weight 942.96 g/mol chemicalbook.com
CAS Number 10170-03-3 chemicalbook.com
Physical Form Solid
Solubility Soluble in organic solvents musechem.com
Primary Use Laboratory research, analytical standard musechem.com

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

Research involving this compound primarily leverages its properties as an analytical standard and a synthetic precursor. Studies have focused on its chromatographic separation from its biologically essential isomer, Uroporphyrin III octamethyl ester. A 1963 study detailed a method for the qualitative and quantitative separation of these two isomers using dioxan chromatography, a critical step for accurately diagnosing disorders of porphyrin metabolism. nih.gov

In the realm of synthetic chemistry, the preparation of intermediates for uroporphyrin synthesis is a well-documented area of research. acs.org The synthesis of this compound itself can be achieved from precursors like 5-Aminolevulinic acid and methanol (B129727). chemicalbook.com The controlled synthesis and subsequent isomerization of porphyrinogen (B1241876) octamethyl esters, including the Uroporphyrin I isomer, have been explored to better understand the mechanisms of porphyrin biosynthesis and the structural factors that govern isomer formation.

The compound also serves as a reagent in broader biochemical research. For instance, as a derivative of Uroporphyrin I, it is related to studies on porphyrins with anti-HIV-1 activity, where the parent compound was found to interact with the gp120 envelope glycoprotein. chemicalbook.com It has also been used as a reagent for measuring antioxidant capacity in biological samples. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N4O16 B157213 Uroporphyrin I octamethyl ester CAS No. 10170-03-3

Properties

IUPAC Name

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
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InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KBKZLUAVUDHBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064983
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Molecular Weight

943.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Uroporphyrin I octamethyl ester
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CAS No.

10170-03-3
Record name Uroporphyrin I octamethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
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Record name UROPORPHYRIN I OCTAMETHYL ESTER
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Synthetic Methodologies and Precursor Chemistry

De Novo Synthetic Routes for Uroporphyrin I Octamethyl Ester

De novo synthesis involves building the complex porphyrin molecule from simpler, acyclic precursors. This process is broadly divided into two critical stages: the synthesis of appropriately substituted pyrrole (B145914) and dipyrromethane units, followed by their strategic condensation to form the final macrocycle.

The foundation of porphyrin synthesis lies in the preparation of its fundamental building blocks. Dipyrromethanes, which consist of two pyrrole rings linked by a methylene bridge, are central to many modern synthetic strategies.

Pyrroketones, more formally known as oxodipyrromethanes, are dipyrromethane analogues where the bridging carbon is a carbonyl group. While extensively used in the synthesis of dipyrromethenes and certain porphyrins, their direct application as 5,5'-free precursors for uroporphyrin I is less common than dipyrromethane routes. In a typical approach, the synthesis would involve the acylation of a pyrrole ring followed by condensation with another pyrrole. The resulting pyrroketone would then require reduction of the ketone bridge to a methylene group to form the dipyrromethane necessary for uroporphyrin synthesis. This additional reduction step makes this route less direct than the acid-catalyzed condensation methods for producing dipyrromethanes.

The functionalization of the α-positions (1- and 9-positions) of a dipyrromethane is crucial for its subsequent condensation into a porphyrin. Formyl groups are particularly important for directed synthesis.

5-Formyl-Pyrromethanes: The Vilsmeier-Haack reaction is a standard method for introducing formyl groups onto the α-positions of pyrroles and dipyrromethanes. For instance, a 5-substituted dipyrromethane can be formylated to yield 1-formyl- and 1,9-diformyl-5-substituted-dipyrromethanes ubc.ca. These diformyl compounds are key reactants in MacDonald [2+2] condensations (see section 2.1.2). The formyl groups act as electrophilic sites that react with the nucleophilic α-free positions of another dipyrromethane unit under acidic conditions.

5-Dibromomethyl-Pyrromethanes: While direct evidence for the use of 5-dibromomethyl-pyrromethanes in uroporphyrin I synthesis is sparse in recent literature, the chemistry of α-halomethylpyrroles is fundamental to porphyrin chemistry. Bromination of α-methyl groups on a pyrrole can generate reactive α-bromomethyl intermediates nih.gov. These intermediates are highly susceptible to nucleophilic attack and can self-condense to form dipyrromethanes. By analogy, a dipyrromethane bearing α,α-dibromomethyl groups could serve as a precursor for condensation, potentially reacting with an α-free dipyrromethane to form the porphyrin macrocycle, though this route is less controlled and common than methods involving formyl or dicarbinol precursors.

The most prevalent strategy for creating dipyrromethanes involves the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone nih.govresearchgate.net. For meso-unsubstituted dipyrromethanes, which are required for uroporphyrin I synthesis, formaldehyde or its equivalents are used. However, the classic and most direct route to the specific dipyrromethane needed for uroporphyrin I involves the self-condensation of porphobilinogen (B132115) (PBG) under acidic conditions.

In the absence of enzymatic control, the acid-catalyzed polymerization of four molecules of PBG, the natural biosynthetic precursor, leads to a statistical mixture of all four uroporphyrinogen isomers, with uroporphyrinogen I being a major product. This mixture is then oxidized to the stable porphyrins nih.gov.

For more controlled chemical synthesis, dipyrromethanes are typically prepared by reacting a large excess of pyrrole with an aldehyde to minimize the formation of higher oligomers like tripyrranes and open-chain tetrapyrroles (bilanes) researchgate.net. Tripyrranes, which consist of three pyrrole units, can also be isolated and used in [3+1] type porphyrin syntheses, although the [2+2] approach is generally favored for symmetrical porphyrins like uroporphyrin I.

A variety of acid catalysts have been explored for dipyrromethane synthesis, each with advantages regarding yield, reaction time, and environmental impact.

Acid CatalystTypical ConditionsKey Advantages/DisadvantagesYield Range
Trifluoroacetic Acid (TFA)Room temperature, often with excess pyrrole as solvent.Effective and widely used, but can be harsh and require careful control to avoid polymerization. nih.govresearchgate.netModerate to Good
BF3·OEt2 (Boron Trifluoride Etherate)Room temperature, high dilution in a solvent like CH2Cl2.Lewis acid catalyst, part of the Lindsey synthesis, good for tetra-aryl porphyrins. researchgate.netGood to Excellent
Inorganic Acids (e.g., HCl)Aqueous media (e.g., H2O-MeOH mixture) at room temperature.Inexpensive, non-toxic, and aligns with green chemistry principles; can produce high-purity product without chromatography. nih.govGood to Excellent
Heterogeneous Solid Acids (e.g., Montmorillonite)Varies, often requires mild heating.Catalyst is easily removed by filtration, simplifying workup. researchgate.netModerate

Research continues into developing milder, more efficient, and environmentally friendly methods for dipyrromethane synthesis. While the specific use of 2-Mercaptobenzothiazolylmethylpyrrole as a precursor is not documented in readily available chemical literature, the concept involves using the mercaptobenzothiazole group as a good leaving group to facilitate the coupling of pyrrole units.

Other novel methods that have been successfully developed include:

On-Water Synthesis: Pinho e Melo and colleagues have developed a synthetic approach for meso-substituted dipyrromethanes via a hetero-Diels-Alder reaction of nitrosoalkenes with pyrrole conducted "on-water," representing a green chemistry approach nih.gov.

Novel Acid Catalysts: The use of inexpensive and non-toxic inorganic acids in aqueous media provides a high-yield, environmentally friendly alternative to traditional methods that use strong acids and organic solvents. This approach often yields a product pure enough to be isolated by simple filtration .

Once the appropriate dipyrromethane precursors are synthesized, the final step is their condensation to form the porphyrin macrocycle. The most robust and widely used method for synthesizing symmetrical porphyrins is the MacDonald [2+2] condensation researchgate.net.

This methodology involves the acid-catalyzed reaction between two different dipyrromethane units: one functionalized at the 1- and 9-positions with electrophilic groups (like formyl groups) and another that is unsubstituted at these positions.

For the synthesis of this compound, the strategy would involve:

Preparation of a 1,9-diformyldipyrromethane bearing the methyl propanoate and methyl acetate (B1210297) side chains.

Preparation of a 5,5'-free dipyrromethane with the same side-chain pattern.

Condensation: Reacting these two precursors under acidic conditions (e.g., TFA or p-toluenesulfonic acid) to form the porphyrinogen (B1241876), the colorless, non-aromatic macrocycle.

Oxidation: The resulting porphyrinogen is unstable and is immediately oxidized to the stable, aromatic porphyrin macrocycle. This is often achieved by bubbling air through the solution or by adding a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) cmu.edu.

An alternative, but related, approach involves the self-condensation of a dipyrromethane-1-carbinol, which can be generated in situ from a 1-formyldipyrromethane by reduction cmu.edugoogle.com. Another variation involves the condensation of a dipyrromethane-dicarbinol (formed by reducing a 1,9-diformyldipyrromethane) with an α-free dipyrromethane cmu.edugoogle.com. These methods using carbinols can often proceed under milder acidic conditions, which helps to minimize "scrambling"—a side reaction where the dipyrromethane units cleave and recombine, leading to a mixture of porphyrin isomers rsc.org.

Porphyrin Macrocycle Assembly Methodologies

Esterification and Derivatization Techniques for this compound

Once the uroporphyrin I macrocycle has been synthesized, chemical modification of its peripheral carboxylic acid groups is often necessary for research applications.

For laboratory use, uroporphyrin I is typically converted to its octamethyl ester. This derivatization significantly enhances its solubility in common organic solvents like chloroform (B151607), which greatly simplifies purification by techniques such as column chromatography. The process begins with the uroporphyrin I, obtained from the oxidation of uroporphyrinogen I. The eight carboxylic acid side chains are then esterified. A common method for this conversion is to treat the uroporphyrin I with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, for a period of time at room temperature. chemicalbook.comnih.gov This reaction replaces the acidic protons of the eight carboxyl groups with methyl groups, yielding the final product, this compound.

While the ester form is ideal for purification, spectrophotometric analysis of porphyrins is often performed in acidic aqueous solutions. tandfonline.com Porphyrins exhibit a characteristic and very intense absorption band in the near-ultraviolet region, known as the Soret band, which is highly suitable for quantitative determination. tandfonline.com To perform this analysis, the purified this compound must be converted back to its water-soluble free acid form. This is achieved through ester hydrolysis, typically by heating the ester in an aqueous mineral acid like hydrochloric acid. nih.gov This process cleaves the eight methyl ester groups, regenerating the eight carboxylic acid functionalities of uroporphyrin I. The resulting solution of uroporphyrin I in aqueous acid can then be analyzed directly with a spectrophotometer. tandfonline.com

Table 2: Spectrophotometric Data for Uroporphyrin I

Compound Form Solvent Soret Band (λmax) Molar Extinction Coefficient (ε)
Uroporphyrin I 0.5 N HCl ~405 nm ~5.4 x 10^5 M⁻¹cm⁻¹
This compound Chloroform ~405 nm Data varies with purity

Note: Spectrophotometric values are approximate and can vary based on precise conditions and sample purity. tandfonline.com

Derivatization for Enhanced Analytical Detection (e.g., Mass Spectrometry)

The inherent characteristics of uroporphyrin I, such as its high number of carboxylic acid groups, can present challenges for certain analytical techniques. Derivatization, the chemical modification of a compound to produce a new compound with properties that are better suited for a specific analytical method, is a crucial strategy to overcome these hurdles. The conversion of uroporphyrin I to its octamethyl ester is itself a form of derivatization that significantly enhances its analytical detection, particularly in the field of mass spectrometry (MS).

The process of esterification, which converts the eight carboxylic acid groups of uroporphyrin I into methyl esters, fundamentally alters the molecule's physicochemical properties. This alteration is advantageous for several analytical reasons:

Increased Volatility and Solubility: The octamethyl ester form is significantly more soluble in organic solvents compared to the highly polar free acid form of uroporphyrin I. This improved solubility is critical for techniques such as high-performance liquid chromatography (HPLC) where organic mobile phases are commonly used.

Improved Ionization Efficiency: In mass spectrometry, the derivatized form often exhibits better ionization efficiency. Porphyrin esters are readily detected as protonated molecules [M + H]⁺ in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov This leads to enhanced sensitivity and lower detection limits.

Enhanced Chromatographic Separation: The esterified form allows for better separation from other porphyrins and endogenous compounds in complex biological matrices during liquid chromatography. nih.govresearchgate.net

Various mass spectrometric techniques are employed for the analysis of porphyrin esters, including this compound. These methods provide high sensitivity and specificity for both identification and quantification.

Analytical TechniqueIonization MethodKey Advantages for Porphyrin Ester Analysis
HPLC-MS Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Allows for the separation of complex mixtures of porphyrins with high sensitivity and specificity. Provides structural information through fragmentation analysis (MS/MS). nih.govresearchgate.net
MALDI-TOF-MS Matrix-Assisted Laser Desorption/Ionization (MALDI)A soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like porphyrins. It often results in minimal fragmentation, providing clear molecular ion peaks. rockefeller.edu
GC-MS Electron Ionization (EI) or Chemical Ionization (CI)While less common for intact porphyrins due to their low volatility, GC-MS can be used for the analysis of smaller, more volatile fragments after degradation or for specific volatile derivatives.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) of porphyrin esters can provide valuable structural information, allowing for the differentiation of isomers and the identification of unknown porphyrin species. doi.org The analysis of this compound by these advanced analytical techniques is fundamental to research in porphyrin metabolism and the diagnosis of porphyrias.

Functionalization of Porphyrins (e.g., with Nitroimidazole and Sulfonamide Moieties)

The porphyrin macrocycle, including derivatives like this compound, serves as a versatile scaffold for chemical functionalization. By attaching specific chemical moieties to the periphery of the porphyrin ring, its properties can be tailored for a wide range of applications, from targeted therapies to advanced imaging agents. The introduction of nitroimidazole and sulfonamide groups are two such functionalizations that have garnered significant research interest.

Functionalization with Nitroimidazole Moieties

Nitroimidazoles are a class of compounds known for their selective reduction in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors. Attaching nitroimidazole moieties to a porphyrin core can create hypoxia-activated theranostic agents.

A general synthetic approach to creating nitroimidazole-functionalized porphyrins involves the following steps:

Synthesis of a Porphyrin with a Reactive Handle: A porphyrin is synthesized with a functional group, such as an amino or carboxyl group, that can be used for subsequent coupling reactions. For example, a tetraphenylporphyrin (TPP) derivative with a single amino group can be prepared by the reduction of a corresponding nitro-TPP derivative. acs.orgnih.gov

Activation of the Coupling Partner: The nitroimidazole moiety, often containing a carboxylic acid or an amine, is chemically activated to facilitate the coupling reaction.

Coupling Reaction: The activated nitroimidazole is reacted with the functionalized porphyrin to form a stable covalent bond, typically an amide or ester linkage.

One documented synthesis involves the creation of a novel porphyrin, 5,10,15-tris(phenyl)-20-[4-(2-(2-methyl-5-nitro-imidazolyl)ethoxyl)phenyl] porphyrin, and its zinc(II) complex. worldscientific.com These compounds have been investigated for their potential in photodynamic therapy (PDT), where the porphyrin acts as a photosensitizer that generates cytotoxic reactive oxygen species upon light activation. The presence of the nitroimidazole group can enhance the efficacy of PDT in hypoxic tumor environments.

Porphyrin-Nitroimidazole ConjugateSynthetic StrategyPotential Application
TPP-NitroimidazoleAmide bond formation between an amino-functionalized TPP and a carboxylic acid-containing nitroimidazole. acs.orgnih.govHypoxia-selective imaging and therapy
Metronidazole-appended PorphyrinEther linkage formation between a hydroxyphenyl-porphyrin and a metronidazole derivative. worldscientific.comPhotodynamic therapy

Functionalization with Sulfonamide Moieties

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. frontiersrj.comfrontiersrj.com The incorporation of sulfonamide groups onto a porphyrin scaffold can enhance its therapeutic potential and modify its pharmacokinetic properties.

The synthesis of sulfonamide-functionalized porphyrins often starts with the chlorosulfonation of a parent porphyrin, such as tetraphenylporphyrin (TPP). This reaction introduces highly reactive sulfonyl chloride groups onto the phenyl rings of the TPP. These sulfonyl chloride groups can then be reacted with various amines to generate a library of sulfonamide-porphyrin conjugates. nih.gov

Porphyrin-Sulfonamide ConjugateSynthetic StrategyKey Research Finding
TPP-SulfonamideChlorosulfonation of TPP followed by reaction with an amine. nih.govEffective photosensitizers for inactivating MRSA, with activity enhanced by co-adjuvants like potassium iodide. nih.gov
Zn(II) TPP-SulfonamideMetallation of the sulfonamide-functionalized porphyrin with zinc. nih.govThe zinc complex can exhibit different photophysical properties and biological activities compared to the free-base porphyrin.

The dual functionalization of porphyrins with both nitroimidazole and sulfonamide moieties has also been explored to develop multifunctional probes for multimodality imaging applications. acs.orgnih.gov These complex conjugates leverage the properties of each functional group to create sophisticated agents for advanced biomedical research.

High-Resolution Spectroscopic Techniques

A suite of high-resolution spectroscopic methods has been instrumental in unraveling the nuanced characteristics of this compound. These techniques provide detailed information on its vibrational modes, electronic transitions, and luminescence.

Resonance Coherent Anti-Stokes Raman Scattering (CARS) Spectroscopy

Resonance Coherent Anti-Stokes Raman Scattering (CARS) is a powerful nonlinear optical technique that offers enhanced sensitivity and selectivity for probing the vibrational signatures of molecules. wikipedia.org In the study of this compound, polarization-sensitive (PS) CARS spectroscopy has been particularly insightful, especially when exciting under the Qx band resonance. researchgate.net This approach helps in overcoming the strong luminescence often associated with free-base porphyrins, allowing for a clearer characterization of their vibrational modes. researchgate.net The CARS process involves the interaction of pump, Stokes, and probe laser beams with the sample to generate a coherent signal at the anti-Stokes frequency, which is resonantly enhanced when the frequency difference between the pump and Stokes beams matches a Raman-active vibration. wikipedia.org The intensity and line shape of the CARS signal are influenced by factors such as resonant absorption of the laser and anti-Stokes waves, which can be optimized by adjusting parameters like the wave vector mismatch. researchgate.net

Resonance Raman Spectroscopy for Conformational Analysis

Resonance Raman (RR) spectroscopy is a vital tool for analyzing the conformational states of porphyrins. By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. This technique has been used to study the nonplanar conformations of various porphyrin derivatives. researchgate.net The frequencies of structure-sensitive marker lines in the RR spectra can indicate the degree of nonplanarity of the porphyrin macrocycle. researchgate.net For instance, downshifts in these frequencies are characteristic of nonplanar conformations. researchgate.net RR spectroscopy provides direct information about the bonding of ligands and the influence of the surrounding environment on the porphyrin structure, making it a valuable method for understanding the link between heme chemistry and protein dynamics in biological systems. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is fundamental in characterizing the electronic structure of porphyrins. The spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂) displays characteristic absorption bands. researchgate.net These include the highly intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netresearchgate.net These bands arise from π-π* electronic transitions within the conjugated macrocycle. researchgate.net The Soret band corresponds to the strong S₀ → S₂ transition, while the Q bands are associated with the weaker S₀ → S₁ transition. The positions and intensities of these bands are sensitive to the molecular symmetry, solvent, and aggregation state of the porphyrin. researchgate.netresearchgate.net

Below is a data table summarizing the typical UV-Visible absorption maxima for this compound in an organic solvent.

BandWavelength (nm)
Soret (B) Band~400-410
Q-Bands~500-650

Note: Specific peak positions can vary depending on the solvent and experimental conditions.

Fluorescence Emission Spectroscopy for Luminescence Properties

Fluorescence emission spectroscopy provides critical information about the luminescence properties and the excited-state dynamics of porphyrins. When excited with light corresponding to their absorption bands, porphyrins like this compound emit fluorescence. The fluorescence spectra of porphyrins typically show two main emission bands, often referred to as the α and β bands. nih.gov The intensity and spectral position of this fluorescence are influenced by several factors, including the pH and ionic strength of the solution. nih.gov For uroporphyrin, fluorescence intensity is minimal around pH 7-7.5 and reaches a maximum at an ionic strength of 0.1 mol/L. nih.gov The stereoelectronic effects of substituents on the porphyrin ring can also significantly impact the fluorescence quantum yields and lifetimes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrins in solution. It provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

Proton (¹H) NMR Investigations of Porphyrin Isomers

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between different isomers of porphyrins and for understanding their electronic properties. The ¹H NMR spectra of porphyrins are characterized by a large spread of chemical shifts due to the significant ring current effect of the aromatic macrocycle. nih.gov This effect causes the inner N-H protons to be strongly shielded, appearing at unusually high-field (negative ppm values), while the peripheral meso and pyrrole protons are deshielded and resonate at low-field (downfield) positions. nih.govresearchgate.net

The chemical shifts of the N-H protons are highly sensitive to the molecular structure, solvent, and temperature. researchgate.net For instance, in diamagnetic porphyrins, the inner protons typically have negative chemical shifts, whereas the outer protons have large positive shifts. researchgate.net The rapid exchange of the inner N-H protons among the four nitrogen atoms at room temperature often results in a single, though sometimes broad, signal for these protons, indicating a time-averaged D₄h symmetry. ulisboa.pt By analyzing the number of signals, their chemical shifts, integration, and multiplicity, it is possible to differentiate between structural isomers. youtube.com

The following table provides a general range for the ¹H NMR chemical shifts observed in free-base porphyrins.

Proton TypeChemical Shift (δ, ppm)
Inner N-H Protons-2 to -5
Meso Protons9 to 11
β-Pyrrole Protons8 to 9
Substituent ProtonsVaries

Note: These are approximate ranges and can vary based on the specific porphyrin, solvent, and temperature.

Carbon-13 (13C) NMR Analysis of Porphyrin Macrocycles

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the carbon framework of porphyrin macrocycles like this compound. While ¹H NMR provides information on the protons, ¹³C NMR offers a direct view of the carbon skeleton, revealing details about the electronic environment of each carbon atom. In porphyrin systems, the delocalized π-electron system significantly influences the ¹³C chemical shifts.

The ¹³C NMR spectrum of acetate and pyruvate (B1213749) esters has been a subject of investigation, with studies demonstrating the hyperpolarization of the ¹³C nucleus. nih.gov For instance, hyperpolarization of ethyl acetate has yielded ¹³C polarization of up to 0.10 ± 0.03%. nih.gov This enhancement in signal intensity is crucial for studying molecules at low concentrations or for nuclei with low natural abundance like ¹³C. nih.gov The chemical shifts of the carbon atoms in the macrocycle and the peripheral ester groups of this compound provide a detailed map of its electronic structure.

Table 1: Illustrative ¹³C NMR Data for Porphyrin-Related Esters

Functional GroupTypical ¹³C Chemical Shift Range (ppm)
Carbonyl (Ester)160-180
Pyrrole α-Carbons140-150
Pyrrole β-Carbons130-140
Methylene (Ester)60-70
Methyl (Ester)15-25

Note: This table provides typical chemical shift ranges for carbon atoms in porphyrin-related esters and is for illustrative purposes. Actual values for this compound may vary based on solvent and experimental conditions.

Temperature-Dependent NMR Measurements for Molecular Dynamics

Temperature-dependent NMR spectroscopy is a valuable technique for investigating the dynamic processes occurring in molecules, such as conformational changes and aggregation. By recording NMR spectra at various temperatures, it is possible to study the rates of these processes. For some porphyrin complexes, temperature-dependent NMR studies have revealed the presence of thermally accessible excited states that are populated to varying degrees over the temperature range of the measurements. nih.gov

In the context of nonplanar porphyrins, temperature-dependent NMR measurements, in conjunction with other techniques, have been used to confirm their nonplanar conformations in solution. researchgate.net The variation in chemical shifts with temperature can provide thermodynamic parameters for the dynamic equilibria involved. For instance, in certain chlorophyll (B73375) derivatives, temperature-dependent equilibrium for the reaction with water can be determined by NMR, with complex formation being favored at higher temperatures. uni-muenchen.de

Detection of Ring Current Effects in Aggregated Species

The large, delocalized π-system of the porphyrin macrocycle generates a significant ring current effect in the presence of an external magnetic field. nih.govresearchgate.net This effect causes a pronounced deshielding of the protons on the periphery of the macrocycle (meso-protons) and a strong shielding of the protons inside the ring (inner NH-protons). nih.gov This phenomenon leads to the characteristic wide spread of chemical shifts in the ¹H NMR spectra of porphyrins. nih.gov

When porphyrin molecules aggregate, the intermolecular ring current effects cause additional shifts in the NMR signals. nih.gov The magnitude and direction of these aggregation-induced shifts provide detailed information about the geometry of the aggregates, such as the formation of J- or H-aggregates, interplanar distances, and the relative orientation of the macrocycles. nih.gov Theoretical models based on ring current-induced NMR aggregation shifts have been successfully applied to study the solution structures of porphyrin aggregates. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for the accurate determination of molecular weight and the elucidation of the elemental composition and structure of molecules like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a popular and powerful technique for the analysis of porphyrins and their derivatives due to its soft ionization nature, which typically keeps the fragile macrocycle intact. nih.govresearchgate.net In positive-ion mode ESI-MS, free-base porphyrins are readily protonated, forming [M+H]⁺ ions. nih.gov High-resolution ESI time-of-flight (ESI-TOF) mass spectrometry allows for the definitive identification of compounds through their exact masses, even in complex biological samples. nih.gov

The coupling of uHPLC with ESI-MS provides a robust method for the separation, identification, and quantification of porphyrins. nih.gov However, the composition of the mobile phase can significantly impact the ionization efficiency. For example, high concentrations of ammonium (B1175870) acetate can suppress the ionization of porphyrins in the electrospray source. nih.gov The use of formic acid as a mobile phase additive generally leads to better ionization. nih.gov

Anomalous Mass Spectra Analysis

Under certain conditions, particularly with tandem mass spectrometry (MS/MS), porphyrins can exhibit unusual fragmentation patterns. The collision-induced fragmentation of meso-substituted porphyrins can lead to the formation of fragments with direct covalent bonds between the meso-substituent and a β-pyrrolic position. core.ac.uk Furthermore, the fragmentation of β-nitroalkenyl meso-tetraphenylporphyrins has shown characteristic losses of the nitro group as well as unexpected fragmentations. nih.gov The analysis of these "anomalous" fragmentation patterns can provide valuable structural information about the substituents and their linkage to the porphyrin core. nih.govcore.ac.uk

Other Structural Probes

Beyond NMR and mass spectrometry, other spectroscopic techniques contribute to a comprehensive understanding of the structure of this compound. Resonance Raman spectroscopy, for instance, has been utilized to characterize this compound. researchgate.net This technique provides information about the vibrational modes of the molecule and can be particularly sensitive to the planarity of the porphyrin macrocycle. researchgate.net UV-visible absorption spectroscopy is also fundamental, with the characteristic Soret and Q bands providing information about the electronic transitions within the porphyrin ring. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations

Extended X-ray Absorption Fine Structure (EXAFS) for Metal Coordination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic structure around a specific metal center within a molecule. In the context of metallated uroporphyrin I octamethyl ester, EXAFS provides invaluable insights into the coordination environment of the central metal ion, offering precise measurements of bond distances, the number of coordinating atoms (coordination number), and the types of neighboring atoms. This information is crucial for understanding the geometry and electronic structure of the metalloporphyrin complex, which in turn dictates its chemical reactivity and physical properties.

The EXAFS phenomenon arises from the scattering of the outgoing photoelectron, generated by the absorption of an X-ray photon by a core electron of the metal atom, off the surrounding atoms. The interference between the outgoing and scattered photoelectron waves modulates the X-ray absorption coefficient, creating a series of oscillations known as the EXAFS spectrum. Analysis of this spectrum allows for the determination of the structural parameters of the metal's coordination sphere.

Detailed research findings on metalloporphyrins, which serve as structural analogs for metallated this compound, demonstrate the utility of EXAFS in defining the metal-ligand interactions. For instance, studies on various metalloporphyrin complexes have successfully characterized the coordination of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).

In a typical scenario for a metallated this compound, the central metal ion is coordinated to the four nitrogen atoms of the porphyrin macrocycle. EXAFS analysis can precisely determine the average metal-nitrogen (M-N) bond length. Furthermore, if the metal ion is capable of accommodating axial ligands (atoms or molecules binding above or below the porphyrin plane), EXAFS can identify these ligands and measure their bond distances to the metal center.

While specific EXAFS data for this compound is not extensively reported, the data from closely related metalloporphyrin complexes provide a strong basis for understanding its structural characteristics. For example, in many square planar copper-porphyrin complexes, the Cu-N bond distances are typically found to be in the range of 1.9 Å to 2.1 Å. Similarly, for zinc-porphyrin complexes, which often adopt a five-coordinate square pyramidal geometry with an axial ligand, the Zn-N distances are comparable, and the distance to the axial ligand can also be determined.

The table below presents representative EXAFS data for the coordination environment of copper and zinc in porphyrin complexes, which can be considered analogous to the situation in metallated this compound.

Central MetalCoordination SphereCoordination NumberAverage Bond Length (Å)
Copper (Cu²⁺)Equatorial Nitrogen4~2.00
Zinc (Zn²⁺)Equatorial Nitrogen4~2.05
Zinc (Zn²⁺)Axial Ligand (e.g., Oxygen)1~2.20

It is important to note that the exact bond lengths and coordination numbers can be influenced by factors such as the nature of the axial ligands and the surrounding solvent or solid-state matrix. EXAFS studies, often complemented by theoretical calculations such as Density Functional Theory (DFT), provide a detailed and nuanced picture of the metal coordination in these complex systems.

Reactivity and Mechanistic Studies of Uroporphyrin I Octamethyl Ester

Isomerization Mechanisms

The isomerization of uroporphyrinogens, the precursors to uroporphyrins, is a critical process in the biosynthesis of heme and other essential tetrapyrroles. The study of uroporphyrin I octamethyl ester and its related compounds provides crucial insights into these complex rearrangements.

Spiro-Pyrrolenine Intermediate in Uroporphyrinogen I Isomerization

A key area of investigation has been the elucidation of the mechanism by which the linear tetrapyrrole hydroxymethylbilane (B3061235) is converted into the cyclic uroporphyrinogen III, the universal precursor to all natural porphyrins. The prevailing hypothesis involves the formation of a spiro-pyrrolenine intermediate. rsc.orgrsc.org Synthetic and stereochemical studies on analogues of this proposed intermediate have provided strong evidence for its role in the enzymatic conversion process. rsc.org Researchers have synthesized both enantiomers of a spiro-lactam analogue and found that one enantiomer is a significantly more potent inhibitor of uroporphyrinogen III synthase (cosynthetase) than the other. rsc.org This stereospecific inhibition strongly supports the involvement of a spiro intermediate in the enzymatic reaction. rsc.org Further research has focused on the synthesis of the macrocycle of the proposed spiro intermediate itself and its properties. documentsdelivered.com

The proposed mechanism, often referred to as the "spiro mechanism," involves the enzyme uroporphyrinogen III synthase guiding the cyclization of the hydroxymethylbilane. This process is believed to proceed through the formation of an azafulvene intermediate, which then undergoes an intramolecular attack to form the spiro-pyrrolenine. Subsequent rearrangement of this spiro intermediate leads to the formation of uroporphyrinogen III, with its characteristic inverted D ring. While direct observation of the spiro intermediate in the enzymatic system remains elusive due to its transient nature, the synthesis and study of stable analogues have been instrumental in building a compelling case for its existence. rsc.org

Photochemical Rearrangement Reactions

The study of photochemical rearrangements in porphyrin systems offers another avenue for understanding their dynamic nature. While specific detailed studies on the photochemical rearrangement of this compound are not extensively documented in the provided search results, the general principles of porphyrin photochemistry suggest that such reactions are plausible. Porphyrins are well-known photosensitizers and can undergo a variety of photochemical transformations upon excitation with light. These can include cis-trans isomerizations of peripheral substituents, cycloadditions, and rearrangements of the macrocyclic core. The absorption spectrum of this compound in dichloromethane (B109758) (CH2Cl2) has been characterized, which is a prerequisite for any photochemical study. researchgate.net

Acid-Catalyzed Isomerization Studies

Acid-catalyzed reactions are fundamental to many porphyrin syntheses and transformations. The MacDonald [2+2] cyclocondensation, a classic method for porphyrin synthesis, relies on acid catalysis to unite two dipyrromethane units. rsc.org This method has been successfully employed to synthesize uroporphyrin II octamethyl ester, a constitutional isomer of the type I isomer. rsc.org The conditions for these reactions, typically involving an acid like hydroiodic acid in acetic acid, highlight the role of protons in facilitating the condensation and cyclization steps. rsc.org

Furthermore, studies on the acid-catalyzed condensation of a dipyrromethane-dicarbinol with a dipyrromethane to form porphyrins have been optimized by examining various reaction parameters, including the type and concentration of acid. nih.gov These investigations have shown that careful control of acidity is crucial to achieve high yields and minimize scrambling of the pyrrole (B145914) units, which would lead to a mixture of isomers. nih.gov The synthesis of meso-substituted porphyrins often involves acid-catalyzed oligomerization of pyrrole and an aldehyde, where the acid plays a critical role in the formation of the porphyrinogen (B1241876) intermediate. rsc.org

Chemical Transformations

The rich chemistry of this compound extends beyond isomerization to include a range of oxidative and reductive processes. These transformations are key to understanding the broader reactivity of porphyrins and their roles in various chemical and biological systems.

Oxidative Processes and Product Analysis

The oxidation of porphyrinogens to their corresponding porphyrins is a fundamental step in many synthetic routes. This process involves the removal of six hydrogen atoms from the macrocycle, resulting in the formation of the stable, aromatic porphyrin ring system. In the context of porphyrin synthesis, an oxidation step is typically performed after the acid-catalyzed condensation of pyrrole precursors. rsc.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this purpose. nih.gov

The analysis of the products of these oxidative processes is crucial for confirming the structure and purity of the synthesized porphyrin. Techniques such as mass spectrometry and NMR spectroscopy are invaluable for characterizing the final porphyrin product and any byproducts. researchgate.net Laser desorption mass spectrometry (LD-MS) has been employed to analyze the complex mixture of oligomers formed during the synthesis of meso-substituted porphyrins, providing insights into the reaction mechanism. rsc.org

Reductive Reactions and Porphyrinogen Formation

The reduction of porphyrins to their corresponding porphyrinogens is the reverse of the oxidative process described above. This transformation breaks the aromaticity of the porphyrin macrocycle and results in a more flexible, non-aromatic structure. Porphyrinogens, also known as calix documentsdelivered.compyrroles, are important intermediates in porphyrin chemistry and have found applications as chelating agents. researchgate.net

The reduction of diacyl dipyrromethanes to dipyrromethane-dicarbinols, a key step in some porphyrin syntheses, is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.gov While the direct reduction of this compound to its porphyrinogen is not explicitly detailed in the provided results, the general principles of porphyrin reduction suggest that this would be a feasible transformation under appropriate reducing conditions. The stability of the resulting porphyrinogen can vary; for instance, meso-octamethylporphyrinogen, formed from the condensation of pyrrole and acetone, is known to be quite stable. researchgate.netresearchgate.net

Metalation and Transmetalation Reactions

The insertion of metal ions into the core of the this compound macrocycle, a process known as metalation, is a critical reaction for forming metalloporphyrins. These resulting complexes are essential for a wide range of applications, leveraging their unique photophysical and catalytic properties. The success and rate of metalation are highly dependent on the specific reaction conditions, including the choice of the metal salt and the solvent system.

While direct metalation is a common approach, transmetalation offers an alternative route for synthesizing metalloporphyrins that are otherwise challenging to prepare. This process involves the replacement of a pre-existing metal ion within the porphyrin core with a different one. The feasibility of such an exchange is governed by the relative stabilities of the initial and final metalloporphyrin complexes.

Supramolecular Interactions

The extensive π-conjugated system of the porphyrin macrocycle in this compound is a key driver of its ability to form larger, ordered structures through non-covalent forces. These supramolecular assemblies are of significant scientific interest, particularly for the development of advanced materials for applications in light-harvesting and molecular electronics.

Porphyrin Self-Aggregation Dynamics

This compound, in common with many other porphyrins, displays a pronounced tendency to self-aggregate in solution. This phenomenon is primarily driven by π-π stacking interactions between the aromatic cores of adjacent porphyrin molecules. The dynamics of this aggregation, including the rate of formation and the characteristics of the resulting aggregates, are influenced by several factors. These include the concentration of the porphyrin, the nature of the solvent, the temperature, and the presence of any coordinating species. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are invaluable tools for monitoring these aggregation processes, with changes in the absorption spectra providing insight into the formation and nature of the aggregates.

Influence of π-π Interactions on Molecular Stacking

The geometry of the aggregates formed by this compound is dictated by the precise nature of the π-π interactions between the molecules. Two principal stacking arrangements are typically observed:

J-aggregates: In this arrangement, the porphyrin molecules align in a head-to-tail fashion. This leads to a bathochromic (red) shift in the Soret band of the UV-Vis spectrum.

H-aggregates: In this case, the molecules stack in a face-to-face manner, resulting in a hypsochromic (blue) shift of the Soret band.

The peripheral ester groups of this compound can exert a significant influence on the preferred stacking geometry through steric hindrance and potential intermolecular interactions. Research has indicated that the nonplanar nature of some porphyrin structures can affect their stacking behavior. researchgate.net

Solvent Effects on Aggregation and Metal-Ligand Coordination

The choice of solvent is a critical parameter that governs both the self-aggregation of this compound and its coordination with metal ions. The polarity and coordinating ability of the solvent can have a profound impact on these processes.

In non-polar solvents, π-π stacking interactions are generally favored, leading to more extensive aggregation. Conversely, polar or coordinating solvents can interact with the porphyrin macrocycle, which can disrupt the formation of aggregates. researchgate.net For instance, solvents capable of forming hydrogen bonds can interact with the ester groups on the periphery of the molecule, thereby altering the aggregation dynamics.

The solvent also plays a crucial role in metal-ligand coordination. It can act as a competing ligand, influencing the kinetics and thermodynamics of metal insertion into the porphyrin core. A strongly coordinating solvent can stabilize the metal ions in solution, thereby affecting their availability to bind with the porphyrin. Furthermore, the solvent can influence the axial ligation of the resulting metalloporphyrin, where solvent molecules may coordinate to the central metal ion, thereby modulating the electronic properties and reactivity of the complex. The use of organic solvents in separation techniques like capillary electrophoresis has been shown to minimize aggregation and improve the solubility of hydrophobic analytes like porphyrin methyl esters. researchgate.net For instance, a mixture of methanol (B129727) and acetonitrile (B52724) has been used to achieve baseline separation of protonated porphyrin methyl esters. researchgate.net

Analytical and Preparative Separation Methodologies

Chromatographic Techniques for Isomer Resolution

Dioxan Chromatography for Uroporphyrin I and III Octamethyl Esters

A notable method for the separation of uroporphyrin I and III octamethyl esters involves chromatography on alumina (B75360) with a developing solvent system of chloroform-dioxan. A quantitative study demonstrated that the separation of these isomers could be effectively achieved using this technique. nih.gov The choice of dioxan as a component of the mobile phase is crucial for the differential migration of the isomers on the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Porphyrin Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of porphyrin isomers, offering high resolution and sensitivity. nih.govnih.gov

Reversed-phase HPLC with gradient elution is a particularly effective method for the simultaneous separation of type I and type III isomers of various carboxylated porphyrins, including uroporphyrin. nih.govportlandpress.com These systems typically utilize a C18 or similar reversed-phase column and a mobile phase gradient, often composed of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.govresearcher.life The gradient elution allows for the separation of porphyrins based on the number of carboxylic acid groups, as well as the resolution of the I and III isomers of each porphyrin. researchgate.net This method is adaptable for both isocratic and stepwise separation of individual groups of isomers. nih.gov

A specific gradient system might involve a mixture of acetonitrile-methanol-1 M ammonium acetate/acetic acid buffer (pH 5.16), which has been shown to successfully separate uroporphyrin isomers. nih.gov The use of a Chromolith RP-18 column with a methanol (B129727)/ammonium acetate gradient has also been reported to provide good resolution of porphyrin isomer pairs. researcher.life

Table 1: HPLC Systems for Porphyrin Isomer Separation

Column TypeMobile Phase ComponentsDetection MethodReference
Reversed-Phase C18Acetonitrile, 1M Ammonium Acetate Buffer (pH 5.16)Not Specified nih.govportlandpress.com
Reversed-Phase C18Acetonitrile, Methanol, 1M Ammonium Acetate/Acetic Acid Buffer (pH 5.16)Electrospray Ionization Tandem Mass Spectrometry nih.gov
Chromolith RP-18Methanol, Ammonium Acetate BufferFluorimetric Detection researcher.life
ZORBAX XDB C18Acetonitrile, Water, Ethyl Acetate, Tetrahydrofuran, Acetic AcidMass Spectrometry harvard.edu

Beyond analytical separation, HPLC is also a valuable tool for the preparative isolation of pure porphyrin isomers. nih.govportlandpress.com The high resolution of HPLC allows for the collection of fractions containing individual isomers with high purity. nih.gov This is essential for obtaining pure standards for further research, such as structural elucidation and biochemical studies. portlandpress.com Improved methods have focused on increasing sample capacity and reducing retention times to make preparative HPLC more efficient. nih.gov

Thin-Layer Chromatography (TLC) of Porphyrin Methyl Esters

Thin-layer chromatography (TLC) is a simpler and more rapid technique for the separation of porphyrin methyl esters. nih.govnih.gov While not offering the same level of resolution as HPLC, TLC is useful for qualitative analysis and for monitoring the progress of reactions. Two-dimensional TLC systems have been developed to improve the separation of complex mixtures of porphyrin methyl esters. nih.govscilit.com The Rf values (retardation factors) in different solvent systems can be used to identify the various porphyrin esters present in a sample. nih.gov

Table 2: TLC Systems for Porphyrin Methyl Esters

TechniquePurposeReference
Thin-Layer ChromatographySeparation and subsequent quantification of free porphyrins and their methyl esters. nih.gov nih.gov
Two-Dimensional Thin-Layer ChromatographyImproved separation of complex mixtures of porphyrin methyl esters. scilit.com scilit.com
Preparative Thin-Layer ChromatographyIsolation of porphyrins from urine. scilit.com scilit.com

Paper Chromatography for Isomer Identification

Paper chromatography has historically been used for the separation and identification of uroporphyrin I and III esters. nih.govnih.gov This method relies on the differential partitioning of the isomers between a stationary paper phase and a mobile solvent phase. While largely superseded by more advanced techniques like HPLC and TLC, paper chromatography remains a foundational method in the history of porphyrin analysis. nih.gov

Capillary Electrophoresis for Porphyrin Separation (e.g., Uroporphyrin I Octamethyl Ester)

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of porphyrins and their derivatives, offering high efficiency, rapid analysis times, and minimal sample consumption. wikipedia.org For neutral molecules like this compound, which lack a net charge, conventional capillary zone electrophoresis (CZE) is not effective. Therefore, a modified technique known as micellar electrokinetic chromatography (MEKC) is employed. researchgate.net

MEKC introduces a surfactant into the background electrolyte at a concentration above its critical micelle concentration (CMC). researchgate.net These surfactants form micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. researchgate.net Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant in MEKC. researchgate.net

The separation mechanism in MEKC relies on the interplay between the electrophoretic migration of the charged micelles and the electroosmotic flow (EOF) of the bulk solution. researchgate.net Analytes that interact strongly with the micelles will have a migration time closer to that of the micelles, while those with weaker interactions will migrate closer to the EOF marker. This differential migration allows for the separation of neutral compounds. researchgate.net

While specific, detailed protocols for the MEKC separation of this compound are not extensively documented in readily available literature, the principles of MEKC are broadly applicable. The optimization of a separation would involve the careful selection of the surfactant type and concentration, the buffer pH and composition, and the applied voltage. The use of organic modifiers in the buffer can also be explored to enhance selectivity.

Table 1: Key Parameters in Micellar Electrokinetic Chromatography for Porphyrin Analysis

ParameterDescriptionRelevance to this compound Separation
Surfactant Forms micelles that act as a pseudo-stationary phase for the separation of neutral analytes.Crucial for the separation as the ester is a neutral molecule. SDS is a common choice.
Buffer pH Affects the electroosmotic flow and the charge of any ionizable groups on the analyte or micelle.Can be optimized to achieve the best separation efficiency and analysis time.
Applied Voltage Drives the electrophoretic and electroosmotic flow.Higher voltages can lead to faster separations but may also generate Joule heating.
Organic Modifier Added to the buffer to alter the partitioning of the analyte and improve selectivity.Can be used to fine-tune the separation of closely related porphyrin esters.

Spectrophotometric and Fluorimetric Quantification in Mixtures

Spectrophotometry and fluorimetry are fundamental techniques for the quantification of porphyrins, including their esterified forms. These methods are based on the characteristic absorption and emission of light by the porphyrin macrocycle.

Spectrophotometric Quantification:

This compound, like other porphyrins, exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands. The absorption spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂), for instance, shows a prominent Soret band and distinct Q bands. nih.gov

The concentration of this compound in a pure solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, molar absorptivity, and the path length of the cuvette. However, in mixtures, the overlapping spectra of different porphyrins can complicate direct quantification. In such cases, spectrophotometry is often used as a screening tool to estimate total porphyrin content before employing a more selective separation technique like high-performance liquid chromatography (HPLC). nih.gov

Fluorimetric Quantification:

Fluorimetry offers significantly higher sensitivity and selectivity for the quantification of porphyrins compared to spectrophotometry. Porphyrins are intensely fluorescent compounds, and their fluorescence properties are influenced by their specific structure and the solvent environment.

For the quantification of porphyrins in mixtures, such as in biological samples, spectrofluorometric methods are often preferred. A rapid and accurate spectrofluorometric method has been described for the quantification of urinary porphyrins, which involves the oxidation of non-fluorescent porphyrinogens to fluorescent porphyrins. An excitation scan is performed, and the total porphyrin content is determined at an isosbestic point where different porphyrins have the same molar absorptivity, while the relative amounts of different porphyrins can be estimated from the wavelength of the emission maximum. Although this method was developed for unesterified porphyrins in urine, the principles can be adapted for the analysis of porphyrin esters in other matrices.

The quantification of this compound in a mixture would ideally involve its prior separation by a chromatographic or electrophoretic technique, followed by fluorimetric detection. The excitation and emission wavelengths would be selected to maximize the signal for the target analyte while minimizing interference from other components.

Table 2: Spectroscopic Properties of Porphyrins for Quantification

PropertyTechniqueDescriptionRelevance to this compound
Soret Band SpectrophotometryAn intense absorption band in the near-UV region (around 400 nm), characteristic of porphyrins.The primary absorption feature used for spectrophotometric detection and quantification.
Q Bands SpectrophotometryWeaker absorption bands in the visible region of the spectrum.The pattern of Q bands can provide structural information.
Fluorescence Emission FluorimetryThe emission of light by the porphyrin molecule after excitation at a specific wavelength.Provides a highly sensitive and selective means of detection and quantification.
Excitation Wavelength FluorimetryThe wavelength of light used to excite the porphyrin molecule to a higher energy state.Chosen to maximize the fluorescence signal of the target analyte.
Emission Wavelength FluorimetryThe wavelength of light emitted by the porphyrin molecule as it returns to the ground state.Monitored to detect and quantify the analyte.

Enzymatic and Biosynthetic Pathway Research

Uroporphyrin I in Heme Biosynthesis Pathway Research

Uroporphyrin I is an isomer of uroporphyrinogen III, a critical metabolic intermediate in the biosynthesis of heme. wikipedia.org While uroporphyrinogen III is the precursor for essential molecules like heme and chlorophyll (B73375), uroporphyrinogen I is a non-functional byproduct. wikipedia.orgnih.gov Its formation is a key area of study in understanding the precise control mechanisms of the heme biosynthetic pathway.

Porphobilinogen (B132115) (PBG) deaminase, also known as hydroxymethylbilane (B3061235) synthase (HMBS), is the third enzyme in the heme biosynthetic pathway. nih.govnih.gov It catalyzes the sequential head-to-tail condensation of four molecules of the monopyrrole porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB). nih.govnih.gov This process involves the release of four ammonia (B1221849) molecules. wikipedia.org The enzyme itself contains a dipyrromethane cofactor covalently bound to a cysteine residue, which acts as a primer for building the tetrapyrrole chain. nih.govnih.gov The assembly occurs through a series of enzyme-intermediate complexes: ES, ES₂, and ES₃. nih.govnih.gov

The reaction mechanism is thought to begin with the elimination of ammonia from PBG, creating a carbocation intermediate. wikipedia.org This intermediate is then attacked by the enzyme's dipyrrole cofactor. This process is repeated three more times, elongating the polypyrrole chain. Finally, hydrolysis releases the linear HMB product. wikipedia.org

The product of PBG deaminase, hydroxymethylbilane (HMB), is highly unstable. nih.gov In the absence of the next enzyme in the pathway, HMB will spontaneously and rapidly cyclize to form uroporphyrinogen I. wikipedia.orgnih.govnih.gov This non-enzymatic cyclization results in a symmetrical arrangement of the acetate (B1210297) and propionate (B1217596) side chains on the pyrrole (B145914) rings, denoted as AP-AP-AP-AP. wikipedia.org This isomer has no known biological function in humans. nih.govutah.edu

The formation of the physiologically crucial isomer, uroporphyrinogen III, requires the action of a second enzyme, uroporphyrinogen III synthase (also known as cosynthetase). utah.edunih.govwikipedia.org This enzyme acts on the linear hydroxymethylbilane produced by PBG deaminase. nih.govutah.edu Uroporphyrinogen III synthase catalyzes the inversion of the final, or D, pyrrole ring of HMB before closing the macrocycle. nih.govutah.eduwikipedia.org This enzymatic cyclization results in an asymmetrical arrangement of the side chains (AP-AP-AP-PA), which is the necessary precursor for heme, chlorophylls, and vitamin B12. utah.eduwikipedia.org

Uroporphyrinogen III synthase essentially acts as a "specifier protein" that associates with PBG deaminase, altering the condensation process to favor the formation of the type III isomer. nih.gov In essence, the presence or absence of uroporphyrinogen III synthase dictates whether the spontaneously formed, non-functional uroporphyrinogen I or the essential uroporphyrinogen III is produced. A deficiency in uroporphyrinogen III synthase activity leads to the accumulation of uroporphyrinogen I and is associated with congenital erythropoietic porphyria (Gunther's disease). wikipedia.org

Table 1: Key Enzymes in Uroporphyrinogen Isomer Formation

Enzyme Gene (Human) EC Number Function Product
Porphobilinogen Deaminase HMBS 2.5.1.61 Catalyzes the polymerization of four porphobilinogen molecules. wikipedia.org Hydroxymethylbilane nih.govnih.gov
Uroporphyrinogen III Synthase UROS 4.2.1.75 Catalyzes the cyclization and rearrangement of hydroxymethylbilane. wikipedia.orgembopress.org Uroporphyrinogen III wikipedia.org

Kinetic analyses have provided insights into the mechanism of porphyrinogen (B1241876) synthesis. Studies on PBG deaminase have revealed the ordered sequence of substrate addition, with the pyrrole ring that will become ring A of the tetrapyrrole binding first, followed by rings B, C, and D. acs.org The structure of the Escherichia coli deaminase has been determined, and site-directed mutagenesis studies have highlighted the critical catalytic role of specific amino acid residues, such as aspartate 84. nih.gov The substitution of this residue with glutamate (B1630785) was found to decrease the catalytic rate constant (kcat) by two orders of magnitude. nih.gov

Kinetic studies of uroporphyrinogen decarboxylase have shown that the decarboxylation of the four acetate side chains of uroporphyrinogen occurs in a sequential, clockwise manner under physiological substrate concentrations, starting with the D ring. researchgate.net

Uroporphyrinogen-III C-Methyltransferase (nirE) and Precorrin Biosynthesis

Uroporphyrinogen-III C-methyltransferase, also known as SUMT, is a key enzyme in the biosynthesis of siroheme (B1205354) and cobalamin (vitamin B12). uniprot.orgwikipedia.orgebi.ac.uk The gene encoding this enzyme is often designated as nirE or cysG. uniprot.orgwikipedia.org This enzyme catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the uroporphyrinogen III macrocycle. wikipedia.orgebi.ac.uk

The reaction proceeds in two steps. First, one methyl group is added to uroporphyrinogen III to form precorrin-1. wikipedia.org Then, a second methylation occurs to produce precorrin-2 (B1239101). wikipedia.org Precorrin-2 is a common intermediate in the biosynthetic pathways leading to siroheme and vitamin B12. ebi.ac.uk Inactivation of this methyltransferase can lead to a loss of nitrite (B80452) and nitric oxide reductase activities, indicating its importance in the biosynthesis of the heme d1 prosthetic group. uniprot.org

Table 2: Methylation Reactions Catalyzed by Uroporphyrinogen-III C-Methyltransferase

Step Substrate Product Methyl Donor
1 Uroporphyrinogen III Precorrin-1 S-adenosyl-L-methionine
2 Precorrin-1 Precorrin-2 S-adenosyl-L-methionine

Enzymatic Decarboxylation of Uroporphyrinogen to Coproporphyrinogen

Uroporphyrinogen decarboxylase (UROD) is the enzyme responsible for converting uroporphyrinogen into coproporphyrinogen. nih.govnih.gov This cytosolic enzyme catalyzes the sequential removal of the four carboxyl groups from the acetate side chains of uroporphyrinogen. researchgate.net While the enzyme can act on both uroporphyrinogen I and uroporphyrinogen III, only the resulting coproporphyrinogen III can be further metabolized in the heme synthesis pathway. wikipedia.orgresearchgate.net The decarboxylation proceeds in a stepwise manner, forming hepta-, hexa-, and pentacarboxylic porphyrinogens as intermediates before the final product, coproporphyrinogen, is formed. nih.gov

Under normal physiological conditions, the decarboxylation follows a specific clockwise order, starting with the acetate group on the D ring. researchgate.net UROD functions as a homodimer and does not require a cofactor for its activity. researchgate.net A deficiency in UROD activity leads to the accumulation of uroporphyrinogen and other highly carboxylated porphyrins, causing the condition known as porphyria cutanea tarda. nih.gov

Primitive Porphyrin Biosynthesis Pathways in Microorganisms (e.g., Desulfovibrio vulgaris)

Sulfate-reducing bacteria of the genus Desulfovibrio are considered to be phylogenetically ancient, offering insights into early evolutionary forms of metabolic pathways. nih.gov Research into the porphyrin biosynthesis pathway in Desulfovibrio vulgaris has revealed a "primitive" or alternative route from uroporphyrinogen III to protoporphyrin IX, which differs from the well-established pathway found in aerobic organisms. nih.govresearchgate.net This alternative pathway sheds light on porphyrin biosynthesis at an early stage in the evolution of prokaryotes. nih.govresearchgate.netnih.gov

The initial steps of porphyrin synthesis, starting from 5-aminolevulinic acid (ALA), are largely conserved. mdpi.comamericanscientist.org In D. vulgaris, as in plants, algae, and archaea, ALA is synthesized from glutamate via the C5 pathway, which is considered the more ancient mechanism compared to the Shemin pathway (glycine and succinyl-CoA) found in animals and some bacteria. wikipedia.org Two molecules of ALA are condensed to form porphobilinogen (PBG), and four PBG molecules are subsequently polymerized to create the linear tetrapyrrole, hydroxymethylbilane. wikipedia.orgnih.gov

The formation of the first macrocyclic intermediate, uroporphyrinogen, represents a critical branch point. In the absence of the enzyme uroporphyrinogen-III synthase, the linear hydroxymethylbilane will spontaneously cyclize to form uroporphyrinogen I, an isomer with a symmetric arrangement of acetate and propionate side chains (AP-AP-AP-AP). wikipedia.orgutah.edu Uroporphyrinogen I has no known biological function and its accumulation can be cytotoxic. wikipedia.orgnih.gov The enzymatic conversion, however, is catalyzed by uroporphyrinogen-III synthase, which flips the final pyrrole ring before cyclization, resulting in the asymmetric, physiologically crucial isomer, uroporphyrinogen III (AP-AP-AP-PA). wikipedia.orgutah.edu

It is the subsequent conversion of uroporphyrinogen III to coproporphyrinogen III where the pathway in D. vulgaris exhibits its primitive characteristics. In the "classical" pathway, the enzyme uroporphyrinogen decarboxylase directly converts uroporphyrinogen III to coproporphyrinogen III. However, studies on D. vulgaris have identified a different, multi-step process. nih.gov

Detailed Research Findings in Desulfovibrio vulgaris

Research has demonstrated that the conversion of uroporphyrinogen III to coproporphyrinogen III in D. vulgaris is not a direct decarboxylation. Instead, it involves a series of methylation and decarboxylation steps, indicating a distinct evolutionary path. nih.gov

Key enzymatic steps identified in D. vulgaris include: nih.govnih.govcapes.gov.br

Methylation: The pathway begins with the methylation of the C-2 and C-7 positions of uroporphyrinogen III by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known as precorrin-2 synthase. This reaction forms an intermediate known as precorrin-2 (dihydrosirohydrochlorin).

Decarboxylation (Step 1): Precorrin-2 is then acted upon by precorrin-2 12,18-acetate decarboxylase, which removes the acetate groups at the C-12 and C-18 positions, yielding 12,18-didecarboxyprecorrin-2.

Decarboxylation (Step 2): A third enzyme, initially referred to as acetate eliminase or 12,18-didecarboxyprecorrin-2 2,7-decarboxymethylase, facilitates the elimination of the acetate groups from the C-2 and C-7 positions to finally produce coproporphyrinogen III. nih.govresearchgate.net

These enzymatic activities were isolated from the soluble fraction of D. vulgaris cells and characterized, confirming a functional alternative pathway for heme biosynthesis. nih.govresearchgate.netnih.gov This pathway is significant because precorrin-2 is also a key intermediate in the synthesis of siroheme, the cofactor for sulfite (B76179) reductase, an essential enzyme in sulfate-reducing bacteria. nih.gov This suggests that the heme biosynthesis pathway in these organisms may have evolved from the more ancient siroheme pathway.

The following table summarizes the key enzymes and transformations in this primitive pathway discovered in D. vulgaris.

**Enzymes of the Primitive Porphyrin Pathway in *D. vulgaris***

Enzyme Substrate Product Function Citation
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) Uroporphyrinogen III Precorrin-2 Methylation at C-2 and C-7 nih.govresearchgate.net
Precorrin-2 12,18-acetate decarboxylase Precorrin-2 12,18-Didecarboxyprecorrin-2 Decarboxylation of acetate groups at C-12 and C-18 nih.govresearchgate.net
12,18-Didecarboxyprecorrin-2 2,7-decarboxymethylase 12,18-Didecarboxyprecorrin-2 Coproporphyrinogen III Elimination of acetate groups from C-2 and C-7 nih.govresearchgate.net

This multi-step enzymatic conversion from uroporphyrinogen III to coproporphyrinogen III highlights an evolutionary divergence from the single-step decarboxylation seen in many other organisms. The existence of this pathway in ancient microorganisms like D. vulgaris provides a window into the evolution of heme and other tetrapyrrole biosynthesis. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of porphyrins and their derivatives. researchgate.net By approximating the electron density of a molecule, DFT can accurately predict its geometry, energy, and various spectroscopic properties. For uroporphyrin I octamethyl ester, DFT calculations are crucial for understanding the influence of its eight peripheral ester groups on the porphyrin macrocycle's electronic configuration.

Functionals such as B3LYP, CAM-B3LYP, and PBE0 are commonly employed for studying porphyrin systems, as they provide a good balance between computational cost and accuracy in predicting electronic spectra. nih.gov DFT calculations reveal that the fundamental electronic structure of porphyrins is dominated by a highly conjugated π-system within the macrocycle. The geometry of the porphyrin core can be influenced by peripheral substituents, potentially causing deviations from planarity, such as saddled, ruffled, or domed conformations, which in turn affect the electronic properties. researchgate.net

The electronic structure of porphyrins can be conceptualized using Gouterman's four-orbital model, which involves the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO-1). nih.govresearchgate.net Transitions between these orbitals are responsible for the characteristic absorption spectra of porphyrins.

Table 1: Common DFT Functionals for Porphyrin Studies
FunctionalTypeTypical Application
B3LYPHybrid GGAGeneral geometry optimization and electronic structure. nih.gov
CAM-B3LYPRange-separated HybridImproved description of charge-transfer and long-range interactions, suitable for excited states. nih.govacs.org
PBE0Hybrid GGAGood performance for electronic spectra predictions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for analyzing the excited states of porphyrins and thus their excitation and emission behavior. nih.gov The characteristic UV-visible absorption spectrum of a porphyrin like this compound is defined by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500–700 nm region. nih.gov

TD-DFT calculations can accurately predict the energies and intensities of these electronic transitions. rsc.org According to Gouterman's model, the B and Q bands arise from transitions between the a1u, a2u (HOMOs) and eg (LUMOs) orbitals. The intense Soret band is due to a strongly allowed transition, while the weaker Q bands result from transitions that are formally forbidden by symmetry but gain intensity through vibronic coupling. researchgate.netvu.nl

The fluorescence emission of uroporphyrin I is known to be influenced by environmental factors such as pH and solvent polarity. nih.govrsc.org TD-DFT calculations, often incorporating a solvent model like the Polarizable Continuum Model (PCM) or COSMO, can simulate these effects by accounting for the interaction between the porphyrin and its environment. rsc.orgacs.org These calculations can predict shifts in emission wavelengths and changes in fluorescence intensity, providing a theoretical basis for experimental observations. For instance, protonation of the inner nitrogen atoms significantly alters the electronic structure and, consequently, the absorption and emission spectra, an effect that is well-reproduced by TD-DFT. researchgate.netacs.org

Table 2: Gouterman's Four-Orbital Model and Spectral Bands
BandWavelength RegionRelative IntensityElectronic Transition Origin
Soret (B) Band~400 nmVery StrongStrongly allowed π-π* transition (S0 → S2). nih.gov
Q Bands500-700 nmWeak to ModerateNearly forbidden π-π* transition (S0 → S1), often showing multiple vibronic peaks. nih.govaip.org

A key application of computational chemistry is the validation and interpretation of experimental spectroscopic data. By comparing theoretically calculated spectra with experimentally measured ones, researchers can confirm structural assignments and gain a deeper understanding of the underlying electronic transitions.

For this compound, TD-DFT calculations can generate a theoretical UV-visible spectrum. The calculated peak positions (λmax) and oscillator strengths (a measure of transition intensity) can be compared directly with experimental data obtained from UV-Vis spectroscopy. mdpi.com Good agreement between theoretical and experimental results confirms the accuracy of the computational model and validates the interpretation of the spectrum based on specific molecular orbital transitions. researchgate.net

Discrepancies between calculated and experimental spectra can also be informative, often pointing to complex phenomena such as strong solvent effects, aggregation, or the presence of multiple conformers in solution, which may not have been included in the initial theoretical model. mdpi.comrsc.org For instance, if experimental spectra suggest aggregation, this can be modeled computationally by calculating the properties of a porphyrin dimer or larger cluster.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent interactions, and the assembly of molecules. researchgate.net

For this compound, MD simulations can explore the conformational landscape of the flexible octamethyl ester side chains and their interaction with the porphyrin core and surrounding solvent molecules. rsc.org These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various organic solvents or when interacting with biological membranes. nih.govnih.gov

Although specific MD studies on this compound are not widely reported, the methodology has been extensively applied to other porphyrin systems. For example, MD simulations have been used to study the conformational changes in porphyrin-fullerene dyads and the binding of heme to proteins. rsc.orgnih.gov These studies demonstrate the power of MD to reveal how molecular flexibility and intermolecular interactions govern the function and properties of porphyrin-based systems. The results from such simulations can provide averaged structural parameters for subsequent high-level quantum mechanical calculations. acs.org

Modeling of Reaction Intermediates (e.g., Spiro-Pyrrolenine)

Computational modeling is invaluable for studying transient and unstable species like reaction intermediates. In the biosynthesis of uroporphyrinogen III, the precursor to naturally occurring porphyrins like heme, a key proposed intermediate is a spiro-pyrrolenine macrocycle. researchgate.netresearchgate.net This intermediate is formed from the linear hydroxymethylbilane (B3061235) and undergoes a rearrangement to form the type III isomer. Uroporphyrinogen I, the precursor to uroporphyrin I, is formed when this enzymatic rearrangement does not occur.

The existence and reactivity of the spiro-intermediate have been supported by synthetic and stereochemical studies. rsc.orgrsc.org Researchers have synthesized stable analogues of the proposed spiro-lactam intermediate and shown that they act as competitive inhibitors of the enzyme uroporphyrinogen III synthase, which lends strong support to its role in the biosynthetic pathway. researchgate.netrsc.org

DFT calculations can be used to model the structure, stability, and reaction pathway of the spiro-pyrrolenine intermediate. By calculating the potential energy surface for the rearrangement reaction, theoretical chemists can determine the activation barriers and investigate the regioselectivity of the ring-opening and re-closing steps that lead to the formation of uroporphyrinogen III. researchgate.net Such computational studies can elucidate why one reaction pathway is favored over another, providing a molecular-level explanation for the observed product distribution in porphyrin biosynthesis.

Emerging Research Areas and Analytical Applications

Uroporphyrin I Octamethyl Ester as a Standard in Analytical Chemistry

This compound serves as a crucial reference standard in analytical chemistry for the accurate quantification of porphyrins in biological and environmental samples. Its well-defined chemical structure and physical properties allow for the calibration of analytical instruments and the validation of methods aimed at detecting and measuring naturally occurring porphyrins. chemicalbook.comnih.gov The ester is a derivative of Uroporphyrin I, which has been investigated for its biological activities. chemicalbook.com Due to its stable, purified form, it is commercially available from various chemical suppliers, facilitating its use in research laboratories. chemicalbook.comalfa-chemistry.com

The primary application of this compound as a standard is in chromatographic techniques, such as high-performance liquid chromatography (HPLC). In these methods, the ester's retention time and spectral characteristics are used to identify and quantify the corresponding free carboxylic acid porphyrins after they have been esterified as part of the analytical procedure. This derivatization step is often necessary to improve the chromatographic behavior and detection sensitivity of the highly polar native porphyrins.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number10170-03-3 alfa-chemistry.comchemicalbook.com
Molecular FormulaC48H54N4O16 nih.govalfa-chemistry.comchemicalbook.com
Molecular Weight942.96 g/mol alfa-chemistry.comchemicalbook.com

Use in Spectroscopic Marker Development

The unique spectroscopic properties of porphyrins make them excellent candidates for the development of markers for various analytical and diagnostic purposes. Research into the spectroscopic characteristics of this compound provides foundational data for these applications. Studies utilizing techniques like resonance Coherent Anti-Stokes Raman Spectroscopy (CARS) and resonance Raman spectroscopy have characterized the vibrational properties of the molecule. researchgate.net

These spectroscopic investigations help in understanding the molecular structure and conformation. For instance, resonance Raman studies can reveal downshifts in the frequencies of structure-sensitive marker lines that are indicative of nonplanar conformations of the porphyrin macrocycle. researchgate.net This detailed characterization is essential for developing sensitive and specific detection methods based on the unique spectral fingerprint of the porphyrin.

Radiolabeling Strategies for Porphyrins

Radiolabeling of porphyrins is a key strategy for developing agents for targeted imaging and therapy in nuclear medicine. While research often focuses on a variety of porphyrinoids, the synthetic methodologies are broadly applicable. Porphyrins can be conjugated to biomacromolecules, and these conjugation techniques are adaptable for attaching radioisotopes. nih.gov

Synthetic strategies often involve the use of functional groups on the porphyrin ring that can react with a chelator for the radioisotope or can be directly incorporated into a biomolecule. For instance, porphyrins with carboxylic acid groups can be coupled to amines on peptides or proteins using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov The octamethyl ester form, while less reactive for direct coupling, is central to the synthesis and purification of porphyrin precursors that are later hydrolyzed to reveal reactive carboxylates for subsequent radiolabeling steps.

Methodologies for Detection in Biological Samples (e.g., Dried Blood Spots)

The detection of porphyrins in biological samples is critical for diagnosing a group of genetic disorders known as porphyrias. Methodologies have been developed for rapid screening using minimal sample volumes, such as dried blood spots. nih.gov A spot test has been described for detecting deficiencies in the enzyme uroporphyrinogen I synthase, which is characteristic of intermittent acute porphyria. nih.gov This test involves incubating the dried blood spot with the enzyme substrate, porphobilinogen (B132115), and then visually inspecting the sample under a long-wavelength ultraviolet lamp. nih.gov The presence of porphyrins, such as uroporphyrin, results in a distinct color and intensity of fluorescence. nih.gov

For quantitative analysis, high-performance liquid chromatography (HPLC) is a widely used method for separating and measuring different porphyrins in samples like urine. nih.gov In many of these analytical protocols, native porphyrins are first converted to their methyl esters to improve separation and detection. This compound is the ideal standard for identifying and quantifying uroporphyrin I in these analyses.

Table 2: Analytical Methods for Porphyrin Detection

MethodologySample TypePrincipleSource
Spot Test (Fluorescence)Dried Blood SpotsVisual detection of porphyrin fluorescence under UV light after enzymatic reaction. nih.gov
High-Performance Liquid Chromatography (HPLC)Urine, PlasmaChromatographic separation and quantification, often after esterification of native porphyrins. nih.gov

Research on Environmental Toxin Exposure Biomarkers

Alterations in the urinary profile of porphyrins are recognized as valuable biomarkers for assessing exposure to certain environmental toxins, particularly heavy metals. nih.govredalyc.org Exposure to toxins like mercury and arsenic can disrupt the heme biosynthesis pathway, leading to an accumulation and increased excretion of specific porphyrin intermediates, including uroporphyrin. nih.govresearchgate.net

Studies have shown that individuals exposed to arsenic, for example through contaminated coal, exhibit significantly different urinary porphyrin profiles compared to control populations. researchgate.net Similarly, research has linked elevated levels of urinary porphyrins, such as uroporphyrins and coproporphyrin, to mercury exposure in children with Autism Spectrum Disorder (ASD). nih.gov In this context, this compound is essential as a certified reference material for the accurate laboratory measurement of uroporphyrin, thereby validating its use as a reliable biomarker of exposure and effect. nih.gov

Advanced Imaging Studies Utilizing Porphyrin Fluorescence

The inherent fluorescence of porphyrins is a property that is extensively exploited in advanced imaging studies and in therapeutic applications like photodynamic therapy (PDT). elsevierpure.comchemrxiv.org Porphyrins absorb light at specific wavelengths and then re-emit it at a longer wavelength, a phenomenon that can be captured for imaging purposes. nih.gov While much of the research in PDT focuses on creating photosensitizers that generate reactive oxygen species to kill cancer cells, the fluorescence is also used to visualize the localization of these agents within tissues. elsevierpure.comresearchgate.net

The development of advanced imaging techniques relies on well-characterized fluorescent molecules. Uroporphyrin I and its ester derivatives are studied to understand the fundamental photophysical properties that govern fluorescence. This knowledge can be applied to the design of new porphyrin-based probes for fluorescence microscopy and in vivo imaging, allowing researchers to visualize cellular structures and biological processes with high specificity.

Compound Reference Table

Q & A

Q. What are the standard synthesis methods for Uroporphyrin I octamethyl ester, and how do reaction conditions influence product purity?

this compound is synthesized via MacDonald [2+2] cyclocondensation, where pyrrole derivatives (e.g., compounds 165 and 166) are condensed in acetic acid with HI and NaOAc under controlled conditions (10-minute cooling, 24-hour dark aeration). Strict control of HI concentration and reaction time minimizes degradation and ensures formation of the desired isomer . Advanced intermediates, such as dipyrrylmethanes, are prepared via transesterification and hydrogenolysis, with purity validated by elemental analysis (e.g., C: 61.12%, H: 5.77%, N: 5.94%) and chromatography .

Q. How is this compound characterized to confirm its identity and isomer specificity?

Key methods include:

  • Thin-layer chromatography (TLC): Co-migration with standards under UV fluorescence confirms identity .
  • HPLC with fluorimetric detection: Separates isomers (I vs. III) using uroporphyrin-specific elution profiles .
  • Absorption spectroscopy: Chloroform solutions exhibit maxima at 626 nm (Soret band) and 408 nm (Q-bands), matching reference spectra .

Q. What are the solubility and stability considerations for handling this compound?

The compound is soluble in chloroform or alkaline/acidic aqueous media (pH < 2 or > 9.5). However, prolonged exposure to strong acids induces partial decarboxylation. Storage at −20°C in dark conditions preserves stability .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing isomer contamination?

Yield optimization requires:

  • Precise stoichiometry: Balancing pyrrole derivatives (e.g., 5-benzyloxycarbonylpyrroles) to avoid side reactions .
  • Chromatographic purification: Using dioxane-based solvent systems to resolve uroporphyrin I and III esters .
  • Degradation mitigation: Limiting HI exposure to prevent porphyrin ring breakdown .

Q. What methodologies resolve discrepancies in isomer detection during porphyrin analysis?

Discrepancies (e.g., unexpected uroporphyrin III presence) may arise from:

  • Extraction artifacts: Acidic conditions during sample preparation can isomerize porphyrinogens. Use neutral buffers and rapid processing .
  • Analytical limitations: Cross-validate TLC with HPLC-FD to distinguish co-eluting isomers .

Q. How does this compound serve as a model compound for studying porphyria pathogenesis?

In Leishmania models, uroporphyrin I accumulation mimics human porphyrias, enabling studies on:

  • Enzymatic defects: Uroporphyrinogen III synthase deficiency leads to isomer I dominance .
  • Cellular toxicity: Fluorescence imaging tracks porphyrin-induced oxidative damage in vivo .

Q. What role does this compound play in photodynamic therapy (PDT) research?

Its strong fluorescence and selective accumulation in abnormal cells make it useful for:

  • Tumor imaging: 5-aminolevulinic acid (ALA)-induced porphyrin synthesis in cancer cells .
  • PDT mechanisms: Light-activated porphyrins generate reactive oxygen species (ROS), studied via ROS scavenger assays .

Methodological and Data Analysis

Q. How is elemental analysis used to validate this compound purity?

Elemental composition (C₄₈H₅₄N₄O₁₆) is confirmed via combustion analysis, with expected values:

ElementCalculated (%)Observed (%)
C61.1260.90
H5.775.56
N5.945.94
Deviations >0.5% indicate impurities requiring chromatographic purification .

Q. What statistical approaches are critical for interpreting porphyrin quantification data?

  • Standard curves: Linear regression of HPLC peak areas vs. known concentrations.
  • Error analysis: Report relative standard deviation (RSD) for triplicate runs (target: <5%).
  • Outlier detection: Grubbs’ test to exclude anomalous data points .

Applications in Mechanistic Studies

Q. How can this compound elucidate metal-binding interactions in porphyrin metabolism?

Competitive binding assays with Fe³⁺/Zn²⁺ reveal preferential metalation patterns, analyzed via UV-Vis spectroscopy. For example, Fe³⁺ binding shifts the Soret band from 408 nm to 420 nm, indicating metalloporphyrin formation .

Retrosynthesis Analysis

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Uroporphyrin I octamethyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.